molecular formula C9H11ClFN3 B1426484 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine CAS No. 1338495-23-0

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine

Cat. No.: B1426484
CAS No.: 1338495-23-0
M. Wt: 215.65 g/mol
InChI Key: HZWNTIIEAVMVKW-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

This compound belongs to the class of substituted pyrimidine derivatives, specifically categorized as a halogenated heterocyclic compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyrimidine ring serves as the parent structure with numbered positions indicating specific substituent locations. The compound's Chemical Abstracts Service registry number 1338495-23-0 provides a unique identifier for this specific molecular entity.

The structural classification reveals a six-membered heterocyclic aromatic ring containing two nitrogen atoms positioned at the 1 and 3 locations of the pyrimidine core. The presence of a chlorine atom at the 2-position and a fluorine atom at the 5-position contributes significantly to the compound's reactivity profile and potential biological activity. The cyclopentyl group attached to the nitrogen atom at the 4-position enhances the molecule's lipophilicity, which may substantially influence its pharmacokinetic properties and biological distribution characteristics.

Alternative nomenclature systems recognize this compound as 4-Pyrimidinamine, 2-chloro-N-cyclopentyl-5-fluoro-, reflecting the systematic approach to naming substituted pyrimidine derivatives. The molecular formula C₉H₁₁ClFN₃ indicates the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms, resulting in a molecular weight of 215.66 grams per mole.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1338495-23-0
Molecular Formula C₉H₁₁ClFN₃
Molecular Weight 215.66 g/mol
Merck Index Number MFCD20441389
International Union of Pure and Applied Chemistry Name This compound

The compound's structural architecture demonstrates the characteristic electron-deficient nature of pyrimidine rings, which facilitates nucleophilic aromatic substitution reactions. The strategic placement of halogen substituents at positions 2 and 5 creates distinct electronic environments that influence both chemical reactivity and biological interactions. The cyclopentyl substituent introduces conformational flexibility while maintaining the overall structural integrity necessary for specific molecular recognition events.

Historical Context in Pyrimidine Chemistry

The development of this compound must be understood within the broader historical framework of pyrimidine chemistry evolution. The foundational work in pyrimidine research traces back to 1776 when C. W. Scheele isolated uric acid, representing the first documented encounter with a purine derivative containing a pyrimidine ring system. This initial discovery preceded the systematic study of pyrimidine chemistry by more than a century.

The first laboratory synthesis of a pyrimidine derivative occurred in 1879 when Grimaux successfully prepared barbituric acid from urea and malonic acid in the presence of phosphoryl chloride. This pioneering synthetic achievement marked the beginning of controlled pyrimidine derivative preparation and established fundamental synthetic methodologies that continue to influence contemporary approaches. The systematic study of pyrimidine chemistry advanced significantly through the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines in 1884.

Pinner's contributions extended beyond synthetic methodology to include the establishment of nomenclature conventions. He coined the term "pyrimidine" by combining "pyridine" and "amidine," creating a linguistic foundation that persists in current chemical terminology. The parent pyrimidine compound was first synthesized by Gabriel in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of halogenated pyrimidine chemistry represents a significant advancement in the field, with fluorinated derivatives gaining particular prominence due to their unique electronic properties and biological activities. Fluorinated cycloalkyl building blocks have emerged as valuable components in drug discovery, offering enhanced physicochemical properties including modified acidity, basicity, lipophilicity, and conformational behavior. The incorporation of fluorine atoms into organic molecules frequently results in improved metabolic stability and enhanced biological activity.

The historical progression from simple pyrimidine derivatives to complex halogenated structures like this compound reflects the increasing sophistication of synthetic organic chemistry and the growing understanding of structure-activity relationships in medicinal chemistry. This compound represents a convergence of classical pyrimidine chemistry with modern fluorine chemistry and cycloalkyl substitution strategies.

Significance in Medicinal and Materials Science

This compound demonstrates exceptional significance in contemporary medicinal chemistry applications, particularly as an intermediate in pharmaceutical synthesis and drug discovery programs. The compound's utility stems from its strategic structural features that enable efficient transformation into bioactive molecules with therapeutic potential. The presence of both chlorine and fluorine substituents provides multiple reactive sites for further chemical modification while maintaining structural stability necessary for pharmaceutical applications.

The compound's primary synthetic utility involves its role as a precursor in the preparation of cyclin-dependent kinase inhibitors, which represent a crucial class of anticancer therapeutics. Research has demonstrated that pyrimidine derivatives with similar structural motifs exhibit potent inhibitory activity against cyclin-dependent kinases, particularly those involved in cell cycle regulation. The cyclopentyl substituent enhances binding affinity through hydrophobic interactions with target proteins, while the halogen substituents contribute to optimal electronic properties for biological activity.

Synthesis of this compound typically proceeds through the reaction of 2-chloro-5-fluoropyrimidine with cyclopentylamine, often in the presence of a base such as potassium carbonate to facilitate carbon-nitrogen bond formation. This synthetic approach demonstrates high efficiency and reliability, making the compound accessible for research and development applications. Industrial production methods may employ continuous flow reactors to enhance scalability and improve overall yield optimization.

Table 2: Medicinal Chemistry Applications and Research Findings

Application Area Research Finding Biological Target Reference
Cyclin-Dependent Kinase Inhibition Enhanced selectivity for CDK4/6 Cell cycle regulation
Pharmaceutical Intermediates High efficiency synthetic pathways Drug development
Fluorinated Building Blocks Improved metabolic stability Various therapeutic targets

The compound's significance extends beyond direct therapeutic applications to include its role as a versatile building block for materials science applications. Fluorinated pyrimidine derivatives find utility in the synthesis of ligands for iridium complexes, which demonstrate exceptional external quantum efficiency exceeding 29.5 percent in organic light-emitting diode applications. These materials applications highlight the compound's potential contribution to advanced optoelectronic devices and next-generation display technologies.

Materials science research has identified fluorinated heterocyclic compounds as valuable components in the development of semiconducting materials and organometallic ligands. The unique electronic properties imparted by the fluorine substituent, combined with the aromatic pyrimidine core, create favorable conditions for charge transport and optical properties enhancement. The cyclopentyl group provides additional structural diversity that can be exploited for specific materials property optimization.

The compound's dual significance in both medicinal chemistry and materials science applications underscores its versatility as a synthetic intermediate and its potential for contributing to multiple technological advancement areas. Research continues to explore novel applications and synthetic methodologies that may further expand the utility of this important heterocyclic compound. The strategic combination of halogen substituents with the cyclopentyl moiety positions this compound as a valuable synthetic target for diverse research and development programs across multiple scientific disciplines.

Properties

IUPAC Name

2-chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c10-9-12-5-7(11)8(14-9)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWNTIIEAVMVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240052
Record name 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338495-23-0
Record name 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine
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URL https://comptox.epa.gov/dashboard/DTXSID101240052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclopentylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the formation of the C-N bond . The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For instance, oxidation may introduce additional functional groups, while reduction can remove certain groups or alter the oxidation state of the compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, which can be useful in the synthesis of various heterocyclic compounds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.

    Chemical Biology: Researchers use this compound to study the structure-activity relationships of pyrimidine derivatives and their interactions with biological targets.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Cyclopentyl vs. Halogenation: Fluorine at C5 improves metabolic stability via C-F bond strength, while chlorine at C2 facilitates nucleophilic substitution reactions during derivatization . Aromatic vs. Aliphatic N-substituents: Phenyl groups (e.g., in 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine) introduce π-π interactions, whereas aliphatic groups (cyclopentyl) prioritize hydrophobic interactions .

Crystallographic and Hydrogen-Bonding Behavior: Derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H···N hydrogen bonds and C–H···O interactions, stabilizing crystal packing . In contrast, the cyclopentyl-substituted compound may adopt distinct conformations due to the flexibility of the cyclopentyl ring, as seen in related cycloalkyl-pyrimidines .

Challenges and Limitations

  • Discontinued Analogues : Some cyclopropyl-substituted pyrimidines (e.g., 2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine) are listed as discontinued, possibly due to synthetic challenges or instability .
  • Solubility Issues : Cycloalkyl groups (cyclopentyl, cyclohexyl) may reduce aqueous solubility, necessitating formulation optimization for pharmaceutical applications .

Biological Activity

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine is a pyrimidine derivative notable for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound features a chlorine atom at the second position, a fluorine atom at the fifth position, and a cyclopentyl group attached to the nitrogen atom. Its molecular formula is C9H10ClFN2C_9H_{10}ClFN_2.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation and are significant targets in cancer therapy due to their involvement in cell proliferation.

Interaction with Target Proteins

The binding affinity of this compound with CDK4 and CDK6 has been studied using various biochemical assays. The compound demonstrates competitive inhibition, which leads to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Inhibition of cancer cell proliferation.
  • Kinase Inhibition : Targeting CDK4/6 pathways.
  • Low Toxicity : Exhibits minimal toxicity in preclinical models up to concentrations of 2000 mg/kg.

Anticancer Efficacy

A study conducted on various human cancer cell lines indicated that this compound showed significant antiproliferative effects. The IC50 values were reported as follows:

Cell LineIC50 (µM)Reference
MCF-71.75
MDA-MB-2319.46
HeLa0.442

These results suggest that the compound is more effective than traditional chemotherapeutics like 5-Fluorouracil.

Mechanistic Insights

Research indicates that the mechanism involves arresting the cell cycle at the G2/M phase, promoting apoptosis through caspase activation. Specifically, treatment with this compound resulted in increased levels of caspase 9, a marker for apoptosis:

TreatmentCaspase 9 Levels (ng/mL)Reference
Control19.011
Compound Treatment27.13

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amineBromine at position 5; enhanced reactivityIncreased kinase inhibition
4-Amino-2-chloro-5-fluoropyrimidineAmino group at position 4Different anticancer profile
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amineCyclopropyl instead of cyclopentylAltered steric effects

These comparisons highlight how variations in substituents impact the biological efficacy and reactivity of pyrimidine derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Begin with pyrimidine core functionalization, leveraging nucleophilic aromatic substitution (SNAr) at the 4-position. Introduce the cyclopentylamine group under controlled basic conditions (e.g., K₂CO₃/DMF) to minimize side reactions. Fluorination at the 5-position typically requires selective fluorinating agents (e.g., Selectfluor®) in anhydrous solvents. Optimize temperature (80–100°C) and stoichiometry to enhance yield (>70%) and purity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Monitor intermediates using LC-MS and confirm final structure via NMR and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substituent positions and purity. Fluorine chemical shifts (~-120 to -140 ppm) and coupling patterns (JFHJ_{F-H}) are diagnostic.
  • Crystallography : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Analyze hydrogen bonding (N–H⋯N/F) and dihedral angles (e.g., pyrimidine vs. cyclopentyl ring) to confirm conformation. ORTEP-III can visualize thermal ellipsoids and molecular geometry .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (±2 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining molecular conformation or hydrogen bonding patterns?

  • Methodological Answer : Discrepancies in bond angles or hydrogen bonding may arise from polymorphism or disorder.

Polymorphism : Screen crystallization solvents (e.g., DMSO vs. MeOH) to isolate polymorphs. Compare unit cell parameters (e.g., a,b,ca, b, c) and space groups across datasets .

Disorder Modeling : Use SHELXL’s PART/SUMP instructions to refine disordered regions. Apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries .

Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy).

Q. What strategies are effective in analyzing hydrogen bonding networks, and how do they influence molecular packing?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., C(6)\text{C}(6) chains, R22(8)\text{R}_2^2(8) rings) using software like Mercury . For example, intramolecular N–H⋯N bonds (2.8–3.0 Å) may stabilize planar conformations, while weak C–H⋯π interactions (3.3–3.5 Å) dictate crystal stacking .
  • Energy Frameworks : Use CrystalExplorer to compute interaction energies (electrostatic, dispersion) and identify dominant packing motifs.

Q. How can computational modeling complement experimental data in predicting reactivity or biological activity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C2 for SNAr). Calculate Fukui indices for nucleophilic attack.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Validate with MD simulations (NAMD, GROMACS) to assess binding stability.

Q. What experimental approaches are recommended to investigate the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via UPLC-PDA at 254 nm.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C suggests thermal stability).

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :

NMR Shift Discrepancies : Recalculate chemical shifts using gauge-invariant atomic orbital (GIAO) methods in Gaussian. Account for solvent effects (PCM model) and conformational averaging.

Crystallographic vs. DFT Geometries : Compare bond lengths/angles (RMSD < 0.02 Å). If deviations exceed thresholds, re-examine crystal packing effects (e.g., π-stacking-induced distortion) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine
Reactant of Route 2
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2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.